N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide
Description
N-[2-(4-Fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide is a sulfonamide derivative featuring a fluorobenzenesulfonyl group, a furan-2-yl moiety, and a 2,5-dimethoxybenzene sulfonamide backbone. This compound’s structure combines electron-withdrawing (fluorine) and electron-donating (methoxy) groups, which may influence its physicochemical properties, such as solubility, metabolic stability, and receptor binding affinity.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO7S2/c1-27-15-7-10-17(28-2)19(12-15)31(25,26)22-13-20(18-4-3-11-29-18)30(23,24)16-8-5-14(21)6-9-16/h3-12,20,22H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTOKQBTMMAGAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 4-fluorobenzenesulfonyl chloride and 2,5-dimethoxybenzenesulfonamide. These intermediates are then reacted under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated reactors and continuous flow systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the sulfonyl group may produce sulfides.
Scientific Research Applications
N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The fluorobenzenesulfonyl group can interact with enzymes or receptors, modulating their activity. The furan ring and dimethoxybenzene moiety may also contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Compound 1 : N-{2-(2-Furyl)-2-[(4-methylphenyl)sulfonyl]ethyl}-2,5-dimethoxybenzenesulfonamide ()
- Key Differences: Substituent: 4-Methylphenylsulfonyl vs. 4-fluorobenzenesulfonyl.
- Molecular Weight : Calculated average mass for Compound 1 is ~493.58 g/mol (based on C₂₂H₂₄N₂O₇S₂) . The fluorine substituent in the target compound reduces its molecular weight by ~2 g/mol compared to Compound 1.
Compound 2 : N-{2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide ()
- Key Differences: Backbone: Nitroacetamide vs. dimethoxybenzenesulfonamide.
Compound 3 : Ranitidine-related compound B (N,N’-bis{2-[({5-[(Dimethylamino)methyl]-2-furanyl}-methyl)thio]ethyl}-2-nitro-1,1-ethenediamine) ()
- Key Differences: Functional Groups: Nitroethenediamine and dimethylamino-methylfuran vs. dimethoxybenzene sulfonamide. Impact: The target compound’s sulfonamide group may enhance binding to serine proteases or carbonic anhydrases, whereas Compound 3’s nitroethenediamine structure aligns with H₂ receptor antagonism (e.g., ranitidine analogs) .
Comparative Data Table
Hypothesized Pharmacological Implications
Metabolic Stability :
- The fluorine atom in the target compound may reduce oxidative metabolism compared to Compound 1’s methyl group, as fluorine resists CYP450-mediated oxidation .
- The nitro group in Compound 2 likely decreases metabolic half-life due to susceptibility to reductase enzymes .
Solubility :
- The 2,5-dimethoxybenzene group in the target compound and Compound 1 enhances water solubility compared to nitro-containing analogs like Compound 2.
Biological Activity
N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Characteristics:
- Molecular Formula : C23H23FN2O6S
- Molecular Weight : 474.5 g/mol
- CAS Number : 896312-02-0
The compound features a sulfonamide group, a furan moiety, and fluorinated aromatic rings, which contribute to its reactivity and interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets:
- The sulfonyl group acts as an electrophile, allowing it to react with nucleophilic sites on proteins.
- The fluorine atom enhances stability and bioavailability.
- The furan ring can engage in π-stacking interactions with aromatic residues in proteins, potentially influencing their function.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
Antimicrobial Activity
The compound exhibits significant antimicrobial properties against various bacterial strains:
- In vitro tests have shown effective inhibition of growth for both Gram-positive and Gram-negative bacteria.
Anticancer Properties
Research indicates that this compound can induce apoptosis in cancer cell lines:
- For example, it has been tested against human liver HepG2 cells, showing a dose-dependent reduction in cell viability through MTT assays.
- The mechanism involves the activation of apoptotic pathways, possibly mediated by the modulation of specific signaling proteins.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit certain enzymes involved in cancer progression and metabolic pathways:
- Specific IC50 values have been determined for various targets, indicating its potential as a lead compound for drug development.
Data Table: Summary of Biological Activities
| Biological Activity | Target Organism/Cell Line | Mechanism of Action | Reference |
|---|---|---|---|
| Antimicrobial | Various bacteria | Growth inhibition | |
| Anticancer | HepG2 cells | Induction of apoptosis | |
| Enzyme Inhibition | Various metabolic enzymes | Competitive inhibition |
Case Studies
-
Antimicrobial Efficacy :
- A study demonstrated that this compound displayed potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those for standard antibiotics.
-
Cancer Cell Line Studies :
- In experiments with HepG2 liver cancer cells, treatment with varying concentrations of the compound resulted in a marked decrease in cell viability. Flow cytometry analyses confirmed the induction of apoptosis through activation of caspases.
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Enzyme Inhibition Studies :
- The compound was tested against dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis. Results indicated that it effectively inhibited DHPS activity with an IC50 value comparable to established inhibitors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
